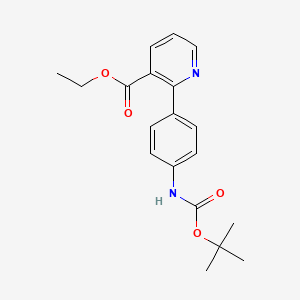
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is an organic compound with the molecular formula C19H22N2O5. It is a derivative of nicotinic acid and features a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-aminophenol.
Esterification: Nicotinic acid is esterified with ethanol in the presence of a strong acid catalyst to form ethyl nicotinate.
Amidation: 4-aminophenol is reacted with di-tert-butyl dicarbonate to protect the amine group, forming 4-((tert-butoxycarbonyl)amino)phenol.
Coupling Reaction: The protected amine is then coupled with ethyl nicotinate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of nicotinic acid with ethanol.
Protection and Coupling: Efficient protection of the amine group and coupling reactions using automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, revealing the free amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: Produces 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinic acid.
Deprotection: Yields 2-(4-aminophenyl)nicotinate.
Substitution: Forms various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate involves its ability to undergo deprotection and subsequent reactions. The free amine group can interact with various biological targets, potentially affecting enzymatic activity or receptor binding. The nicotinate moiety may also play a role in modulating biological pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate can be compared with similar compounds such as:
Ethyl 2-(4-aminophenyl)nicotinate: Lacks the Boc protection, making it more reactive.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)benzoate: Contains a benzoate group instead of a nicotinate group.
The uniqueness of this compound lies in its combination of the Boc-protected amine and the nicotinate ester, providing specific reactivity and potential biological activity.
Propriétés
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h6-12H,5H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIVYYMIMHSYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate](/img/structure/B2931451.png)
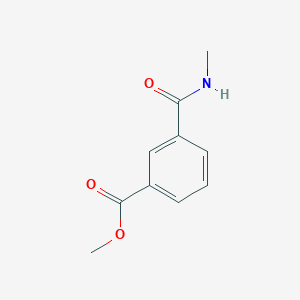
![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)

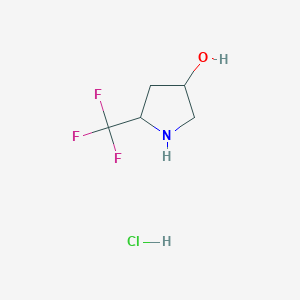
![2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2931459.png)
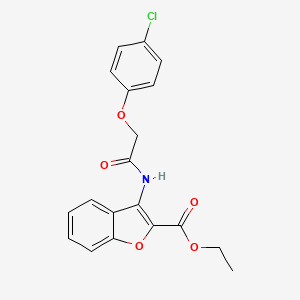
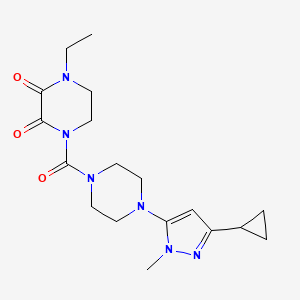
![[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2931462.png)

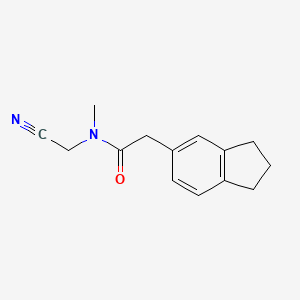
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-cyclopentylpropanamide](/img/structure/B2931467.png)
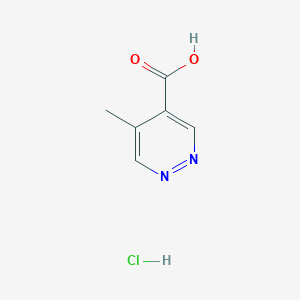
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2931472.png)
